3,7-Dimethylocta-2,6-dienyl formate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethylocta-2,6-dienyl formate can be synthesized through various methods. One common synthetic route involves the esterification of neryl alcohol with formic acid. This reaction typically requires an acid catalyst and is carried out under reflux conditions . Another method involves the Barton decarboxylation of linoleic acid derivatives .
Industrial Production Methods
Industrial production of this compound often involves the large-scale esterification of neryl alcohol. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-2,6-dienyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the formate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Neryl aldehyde and neryl acid.
Reduction: Neryl alcohol.
Substitution: Various substituted neryl derivatives.
Scientific Research Applications
3,7-Dimethylocta-2,6-dienyl formate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its role as a pheromone in mites and other insects.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry for its pleasant aroma, often described as rose-like
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-2,6-dienyl formate as a pheromone involves binding to specific olfactory receptors in the target organism. This binding triggers a signaling cascade that results in behavioral changes, such as aggregation or alarm responses . The molecular targets include G-protein coupled receptors (GPCRs) that activate downstream signaling pathways .
Comparison with Similar Compounds
3,7-Dimethylocta-2,6-dienyl formate is unique among similar compounds due to its specific structure and function. Similar compounds include:
Lardolure: Another aliphatic formate with pheromone functions in mites.
Geranyl formate: A structurally similar compound with different olfactory properties.
Citronellyl formate: Another formate ester used in the fragrance industry
In comparison, this compound is particularly notable for its role as an alarm pheromone in acarid mites, a function not commonly observed in other similar compounds .
Properties
IUPAC Name |
3,7-dimethylocta-2,6-dienyl formate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMZVFJYMPNUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047615 |
Source
|
Record name | 3,7-Dimethylocta-2,6-dienyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61759-63-5 |
Source
|
Record name | 3,7-Dimethylocta-2,6-dienyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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